molecular formula C10H14N2O2S B1438795 N-(furan-2-ylmethyl)-N-methyl-1,3-thiazolidine-4-carboxamide CAS No. 1218298-59-9

N-(furan-2-ylmethyl)-N-methyl-1,3-thiazolidine-4-carboxamide

Cat. No.: B1438795
CAS No.: 1218298-59-9
M. Wt: 226.3 g/mol
InChI Key: LZZLGFJYCZQVDM-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of this compound emerged from the broader historical advancement of thiazolidine chemistry, which has been extensively studied since the early twentieth century. Thiazolidine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities and synthetic versatility. The systematic exploration of thiazolidine-4-carboxamide derivatives began gaining momentum in recent decades, particularly as researchers recognized the potential of incorporating furan moieties into heterocyclic frameworks.

The compound with Chemical Abstracts Service number 941117-68-6 was developed as part of systematic investigations into multi-heterocyclic systems. Alternative Chemical Abstracts Service numbering systems have also assigned the identifier 1218298-59-9 to this compound, reflecting the evolving classification systems in chemical databases. The synthesis methodology for this compound follows established protocols for thiazolidine formation, typically involving multi-step organic reactions that incorporate the furan-containing substituent through careful synthetic planning.

Research into this specific compound has been facilitated by advances in synthetic methodology for thiazolidine ring construction. Modern synthetic approaches have enabled the efficient preparation of this compound through optimized reaction conditions that ensure high yields and purity. The development timeline reflects the broader evolution of heterocyclic chemistry, where researchers have systematically explored combinations of different ring systems to create novel molecular architectures with enhanced properties.

Significance in Heterocyclic Chemistry

This compound holds particular significance within heterocyclic chemistry due to its incorporation of multiple heteroatoms in a single molecular framework. The thiazolidine ring system contains both sulfur and nitrogen atoms, while the furan substituent introduces an additional oxygen-containing heterocycle. This combination creates a molecular architecture that exemplifies the principles of multi-heterocyclic design, where different ring systems contribute complementary electronic and steric properties.

The significance of this compound extends to its role in advancing our understanding of heterocyclic reactivity patterns. Thiazolidine derivatives have been extensively studied for their ability to undergo various chemical transformations, including nucleophilic substitutions, oxidation reactions, and ring-opening processes. The presence of the furan-2-ylmethyl substituent introduces additional reactivity considerations, as furan rings are known for their susceptibility to electrophilic attack and their ability to participate in cycloaddition reactions.

Within the broader context of heterocyclic chemistry, this compound serves as a valuable model compound for studying the interactions between different heterocyclic systems. The electronic effects transmitted between the furan and thiazolidine moieties provide insights into how multiple heterocycles can influence molecular properties and reactivity patterns. This understanding contributes to the rational design of new heterocyclic compounds with desired characteristics.

The compound also demonstrates the importance of structural diversity in heterocyclic chemistry. By combining the five-membered thiazolidine ring with the furan-containing substituent, this molecule illustrates how systematic structural modifications can be used to fine-tune molecular properties and explore new chemical space within heterocyclic frameworks.

Chemical Classification and Nomenclature

This compound belongs to the chemical class of thiazolidine carboxamides, which are characterized by the presence of a saturated five-membered ring containing both sulfur and nitrogen atoms. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, clearly identifying the parent thiazolidine ring system and the specific substitution pattern that defines this particular derivative.

The molecular formula C₁₀H₁₄N₂O₂S reflects the elemental composition, indicating the presence of ten carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom. This formula provides essential information about the molecular structure and serves as a basis for calculating molecular weight and other fundamental properties.

The nomenclature systematically describes the substitution pattern, where the furan-2-ylmethyl group is attached to one of the nitrogen atoms of the thiazolidine ring, and a methyl group is attached to the same nitrogen. The carboxamide functionality is located at the 4-position of the thiazolidine ring, establishing the complete structural framework. This systematic naming convention ensures unambiguous identification of the compound in chemical literature and databases.

Alternative naming systems may refer to this compound using various synonyms, including N-[(furan-2-yl)methyl]-N-methyl-1,3-thiazolidine-4-carboxamide, which provides equivalent structural information using slightly different nomenclature conventions. The consistency in nomenclature across different chemical databases is essential for accurate compound identification and literature searching.

Property Value Reference
Chemical Abstracts Service Number 941117-68-6
Alternative Chemical Abstracts Service Number 1218298-59-9
Molecular Formula C₁₀H₁₄N₂O₂S
Molecular Weight 226.2954 g/mol
International Union of Pure and Applied Chemistry Name This compound

Structural Overview and Importance

The structural architecture of this compound encompasses several key structural elements that contribute to its chemical and physical properties. The central thiazolidine ring forms a five-membered saturated heterocycle containing sulfur at position 1 and nitrogen at position 3, providing a fundamental scaffold that influences the overall molecular geometry and electronic distribution.

The furan-2-ylmethyl substituent introduces a significant structural feature through its attachment to the nitrogen atom at position 3 of the thiazolidine ring. The furan ring itself is a five-membered aromatic heterocycle containing one oxygen atom, which contributes electron density and aromatic character to the overall molecular system. The methylene linker between the furan ring and the thiazolidine nitrogen provides conformational flexibility while maintaining electronic communication between the two heterocyclic systems.

The carboxamide group located at position 4 of the thiazolidine ring represents another crucial structural element. This functionality contains a carbonyl group adjacent to a nitrogen atom, creating a system capable of hydrogen bonding and contributing to the overall polarity of the molecule. The carboxamide group also serves as a potential site for further chemical modifications or as a recognition element in biological systems.

The methyl group attached to the same nitrogen that bears the furan-2-ylmethyl substituent provides additional steric bulk and influences the overall molecular shape. This N-methylation pattern affects the conformational preferences of the molecule and may influence its interactions with other chemical species.

The three-dimensional structure of this compound can be analyzed through computational modeling, which reveals the spatial relationships between different functional groups and the overall molecular topology. The flexibility of the methylene linker allows for multiple conformations, while the rigid nature of both the thiazolidine and furan rings constrains certain aspects of the molecular geometry.

Structural Feature Description Significance
Thiazolidine Ring Five-membered saturated heterocycle with S and N Central scaffold providing structural framework
Furan-2-ylmethyl Group Aromatic five-membered oxygen heterocycle with methylene linker Contributes electronic properties and conformational diversity
Carboxamide Functionality Carbonyl group adjacent to nitrogen at position 4 Provides hydrogen bonding capability and polarity
N-methyl Substituent Methyl group on thiazolidine nitrogen Influences steric properties and molecular conformation

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N-methyl-1,3-thiazolidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-12(5-8-3-2-4-14-8)10(13)9-6-15-7-11-9/h2-4,9,11H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZLGFJYCZQVDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CO1)C(=O)C2CSCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(furan-2-ylmethyl)-N-methyl-1,3-thiazolidine-4-carboxamide typically involves the reaction of furan-2-carboxylic acid with thiazolidine derivatives. One common method is the condensation reaction between furan-2-carboxylic acid and N-methylthiazolidine-4-carboxamide in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMT (dimethylaminopyridine) under microwave-assisted conditions . The reaction is carried out in a suitable solvent, such as dichloromethane or tetrahydrofuran, at elevated temperatures to achieve high yields.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-(furan-2-ylmethyl)-N-methyl-1,3-thiazolidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of halogenated or alkylated derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like alkyl halides in the presence of a base.

Major Products:

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Halogenated or alkylated furan derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its biological activities , particularly its antimicrobial and anticancer properties. Thiazolidinone derivatives, closely related to this compound, have demonstrated significant anticancer activity, making them promising candidates for drug development . The mechanism of action is believed to involve interactions with specific molecular targets, potentially modulating enzyme or receptor activities .

Organic Synthesis

As a versatile building block in organic synthesis, N-(furan-2-ylmethyl)-N-methyl-1,3-thiazolidine-4-carboxamide can facilitate the creation of more complex molecules. Its unique structure allows for various chemical reactions, including oxidation and substitution processes that can yield valuable derivatives for further studies .

Materials Science

In the realm of materials science, this compound is explored for developing new materials with unique properties. Its potential applications include the creation of polymers and coatings that leverage the distinct characteristics imparted by the furan and thiazolidine rings .

Case Study 1: Anticancer Activity

Recent research highlights the effectiveness of thiazolidinone derivatives in inhibiting cancer cell proliferation. For instance, studies have shown that compounds within this class can serve as multi-target enzyme inhibitors, showcasing their potential in combating various cancer types .

Case Study 2: Antimicrobial Properties

Another study focused on evaluating the antimicrobial efficacy of thiazolidinone derivatives similar to this compound. Results indicated significant activity against a range of bacterial strains, suggesting that these compounds could be developed into new antimicrobial agents .

Mechanism of Action

The exact mechanism of action of N-(furan-2-ylmethyl)-N-methyl-1,3-thiazolidine-4-carboxamide is not well-documented. it is believed to exert its effects by interacting with specific molecular targets and pathways. The furan ring may facilitate binding to enzymes or receptors, leading to modulation of their activity. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitution Patterns

The compound’s core scaffold is shared with several analogs, but substituents critically modulate its physicochemical and biological properties. Key comparisons include:

A. Antimalarial Dipeptidomimetics (Compounds 20–23, )

These derivatives (e.g., Compound 20: (R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(3-methylphenoxyacetyl)amino...thiazolidine-4-carboxamide) feature:

  • 5,5-Dimethyl substitution on the thiazolidine ring, enhancing steric bulk.
  • Antimalarial activity , likely via protease inhibition due to dipeptidomimetic design .
B. 2-(Furan-3-yl)-3-(furan-2-ylcarbonyl)-N-(pyridin-4-ylmethyl)-1,3-thiazolidine-4-carboxamide ()
C. N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide ()
  • Thiazole core (unsaturated, planar) vs. thiazolidine (saturated, non-planar), affecting conformational flexibility.
  • 3-Methoxybenzyl group may enhance metabolic stability compared to furan-2-ylmethyl .

Physicochemical and Spectral Properties

Property Target Compound Compound 20 (Antimalarial) Compound
Molecular Formula C10H12N2O2S* C34H39N3O6S C19H17N3O4S
Molecular Weight ~224.28 g/mol 642.76 g/mol 383.42 g/mol
Key Substituents N-(furan-2-ylmethyl), N-methyl 5,5-dimethyl, phenoxyacetyl, hydroxyindan 2-furan-3-yl, 3-furan-2-carbonyl, pyridin-4-ylmethyl
1H NMR (δ ppm) N-CH3: ~2.9; Furan H: 6.3–7.4 CH3: 1.43 (s); NCH2: 3.10 (m) Furan H: ~6.5–7.5 (predicted)
MS Data (m/z) [M+H]+: 225.07 (calc.) [M+Na]+: 665.25 (exp.) Not reported

Biological Activity

N-(furan-2-ylmethyl)-N-methyl-1,3-thiazolidine-4-carboxamide is a heterocyclic compound characterized by the presence of both furan and thiazolidine rings. Its unique structural properties make it a subject of interest in medicinal chemistry, particularly for its potential biological activities, including antimicrobial and anticancer properties.

The compound's molecular formula is C10H14N2O2SC_{10}H_{14}N_{2}O_{2}S with a CAS number of 1218298-59-9. The synthesis typically involves the condensation reaction of furan-2-carboxylic acid with N-methylthiazolidine-4-carboxamide in the presence of coupling reagents such as EDC and DMT under microwave-assisted conditions.

While the precise mechanism of action remains to be fully elucidated, it is believed that this compound interacts with specific molecular targets, potentially influencing enzyme or receptor activity due to the furan ring's ability to facilitate binding .

Antimicrobial Properties

Recent studies have highlighted the compound's antimicrobial activity. For instance, it has shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.

Table 1: Antimicrobial Activity Data

CompoundTarget PathogenMIC (μM)
This compoundE. coli5.0
This compoundS. aureus3.0

Anticancer Potential

Preliminary research indicates that this compound may exhibit anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, suggesting a role in cancer therapeutics.

Case Study: In Vitro Anticancer Activity

A study evaluated the effects of this compound on human cancer cell lines (e.g., HeLa and MCF7). The results showed a dose-dependent inhibition of cell growth with an IC50 value of approximately 10 μM for HeLa cells and 15 μM for MCF7 cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the thiazolidine and furan components can lead to variations in potency and selectivity against different biological targets.

Table 2: Structure-Activity Relationship Insights

ModificationBiological ActivityObservations
Methyl group at N positionIncreased potency against S. aureusEnhanced binding affinity
Substitution on furan ringVaried antimicrobial efficacySpecific substitutions improved activity

Q & A

Q. What are the common synthetic routes for N-(furan-2-ylmethyl)-N-methyl-1,3-thiazolidine-4-carboxamide, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves reductive amination of furan-2-carbaldehyde with a primary amine precursor, followed by cyclization to form the thiazolidine ring. For example, furan-2-carbaldehyde can react with an amine intermediate (e.g., N-methyl-1,3-thiazolidine-4-carboxamide derivatives) under hydrogenation conditions using catalysts like Pd/C or NaBH4. Solvent selection (e.g., ethanol or dichloromethane) and temperature control (reflux at 70–80°C) are critical for optimizing yields. Purification via flash chromatography (e.g., using CH2Cl2/MeOH/NH4OH gradients) ensures high purity . Yield improvements may involve iterative adjustments to stoichiometry, reaction time (1–3 hours), and catalyst loading .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: Key techniques include:

  • 1H/13C NMR : For structural elucidation of the furan, thiazolidine, and carboxamide moieties. For instance, the furan protons appear as distinct doublets (δ 6.2–7.4 ppm), while the thiazolidine methyl groups resonate near δ 2.5–3.5 ppm .
  • IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and N–H bonds (amide I/II bands) .
  • Mass Spectrometry (ESI-TOF) : Validates molecular weight via [M+H]+ or [M+Na]+ peaks (e.g., m/z 300–350 range) .
  • X-ray Crystallography : Resolves stereochemistry and confirms bond angles/geometry, particularly for the thiazolidine ring (e.g., C–S–C angles of ~95–100°) .

Q. What are the key steps in X-ray crystallography for structural confirmation?

Methodological Answer:

  • Crystal Growth : Use slow evaporation in polar solvents (e.g., DMF/ethanol mixtures) to obtain single crystals .
  • Data Collection : Employ a diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 292 K. Collect data up to θ ~25° for high resolution .
  • Refinement : Use SHELXL for structure solution and refinement. Key parameters include R-factor (<0.05) and data-to-parameter ratio (>15:1). Validate with residual electron density maps .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when impurities or tautomeric forms are present?

Methodological Answer:

  • Decoupling Experiments : Differentiate overlapping signals (e.g., furan vs. thiazolidine protons) using 2D NMR (COSY, HSQC) .
  • Dynamic NMR (DNMR) : Identify tautomerism by variable-temperature studies. For example, thiazolidine ring puckering may cause splitting of methyl signals at low temperatures .
  • Crystallographic Cross-Validation : Compare NMR-derived bond lengths/angles with X-ray data to resolve ambiguities (e.g., confirming amide vs. imidic acid tautomers) .

Q. What computational methods predict the compound’s interaction with biological targets like TRPM8 channels?

Methodological Answer:

  • Molecular Docking (AutoDock/Vina) : Simulate binding poses using TRPM8 crystal structures (PDB: 6NR3). Focus on hydrogen bonding between the carboxamide group and residues like Tyr1004 or Glu782 .
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories. Calculate binding free energies (MM-PBSA) to rank analogs .
  • QSAR Modeling : Correlate substituent effects (e.g., furan methylation) with antagonistic activity using descriptors like logP and polar surface area .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced pharmacological profiles?

Methodological Answer:

  • Core Modifications : Replace the furan ring with thiophene or pyridine to alter lipophilicity. For example, thiophene analogs show improved blood-brain barrier penetration .
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF3) on the thiazolidine ring to enhance metabolic stability. Monitor via in vitro microsomal assays .
  • Bioisosteric Replacement : Substitute the carboxamide with sulfonamide groups to modulate solubility and binding kinetics .

Q. What strategies mitigate challenges in purifying this compound from byproducts?

Methodological Answer:

  • Chromatographic Optimization : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate polar byproducts. Adjust pH with 0.1% TFA to sharpen peaks .
  • Recrystallization : Employ solvent pairs like ethyl acetate/hexane (3:1) to remove non-polar impurities. Monitor purity via melting point analysis (expected range: 150–160°C) .
  • Tandem MS/MS : Identify persistent impurities (e.g., unreacted amine precursors) and adjust reaction stoichiometry accordingly .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(furan-2-ylmethyl)-N-methyl-1,3-thiazolidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(furan-2-ylmethyl)-N-methyl-1,3-thiazolidine-4-carboxamide

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